molecular formula C27H21N B13805659 1-Methylamino-9,10-diphenylanthracene CAS No. 55334-26-4

1-Methylamino-9,10-diphenylanthracene

Katalognummer: B13805659
CAS-Nummer: 55334-26-4
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: SMBONASSNFDWML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylamino-9,10-diphenylanthracene is an organic compound with the molecular formula C27H21N. It is a derivative of 9,10-diphenylanthracene, where a methylamino group is attached to the anthracene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylamino-9,10-diphenylanthracene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylamino-9,10-diphenylanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methylamino-9,10-diphenylanthracene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Methylamino-9,10-diphenylanthracene primarily involves its interaction with light. The compound absorbs light energy and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical behavior and interaction with other molecules in its environment .

Vergleich Mit ähnlichen Verbindungen

    9,10-Diphenylanthracene: The parent compound, known for its fluorescence properties.

    9,10-Bis(phenylethynyl)anthracene: Another derivative with enhanced photophysical properties.

    9,10-Dimethylanthracene: A similar compound with methyl groups instead of phenyl groups.

Uniqueness: 1-Methylamino-9,10-diphenylanthracene stands out due to the presence of the methylamino group, which imparts unique electronic and steric effects, enhancing its fluorescence properties and making it suitable for specific applications in photophysics and optoelectronics .

Eigenschaften

CAS-Nummer

55334-26-4

Molekularformel

C27H21N

Molekulargewicht

359.5 g/mol

IUPAC-Name

N-methyl-9,10-diphenylanthracen-1-amine

InChI

InChI=1S/C27H21N/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18,28H,1H3

InChI-Schlüssel

SMBONASSNFDWML-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.